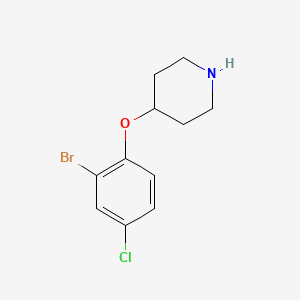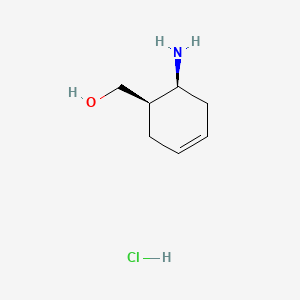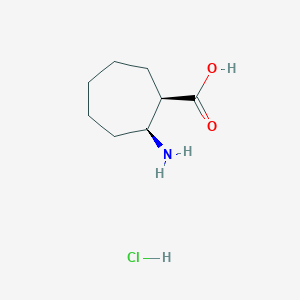![molecular formula C10H13N5O5S B7774962 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one](/img/structure/B7774962.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one” is a chemical entity listed in the PubChem database. This compound is known for its unique properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced organic synthesis techniques, which may involve multiple steps to achieve the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, which allow for efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different properties and applications.
Aplicaciones Científicas De Investigación
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on living organisms and biological systems.
Industry: It is used in various industrial processes, including the production of materials and chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one involves its interaction with specific molecular targets and pathways in biological systems. This interaction can lead to various effects, such as the modulation of enzyme activity or the alteration of cellular processes. The exact mechanism of action can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 12345: This compound has similar chemical properties but different applications.
CID 67890: This compound has a similar structure but different reactivity and uses.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields of science and industry. Its versatility and effectiveness in different contexts set it apart from other similar compounds.
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZELNMSPWPFAEB-UMMCILCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2S)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)N=C2S)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B7774907.png)
![3-[(Piperidin-4-yl)methoxy]benzonitrile](/img/structure/B7774912.png)

![4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine](/img/structure/B7774918.png)
![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)

![4-[(2-Methoxyphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774936.png)
![4-[(3-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774938.png)

![2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774951.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774955.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7774972.png)
